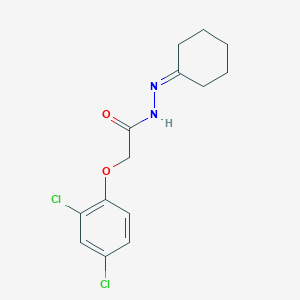![molecular formula C18H13N3O3S B362691 12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione CAS No. 371117-04-3](/img/structure/B362691.png)
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including a cyclopentane, pyrrole, thiazole, and pyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione typically involves multi-step reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrrole and thiazole rings through cyclization reactions. The final step involves the formation of the pyrimidine ring, often through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione and its derivatives are explored for their therapeutic potential. They have shown activity against cancer cells, bacteria, and viruses, highlighting their potential as lead compounds for new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
作用机制
The mechanism of action of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-dione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-tetraone
Uniqueness
The uniqueness of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione lies in its specific arrangement of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.
属性
CAS 编号 |
371117-04-3 |
|---|---|
分子式 |
C18H13N3O3S |
分子量 |
351.4g/mol |
IUPAC 名称 |
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-2-3-8-12(9)20-16(23)13-14(17(20)24)25-18-19-11-7-4-6-10(11)15(22)21(13)18/h2-3,5,8H,4,6-7H2,1H3 |
InChI 键 |
GYSBZJAKQUEIOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)
![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)
![5H,11H-isoindolo[2,1-a]quinazolin-5-one](/img/structure/B362662.png)
![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
